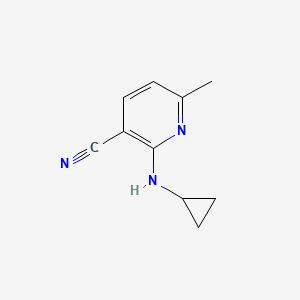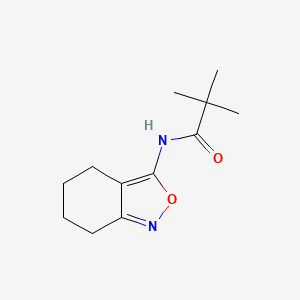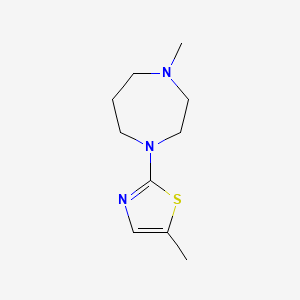
2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a cyclopropylamino group at the 2-position, a methyl group at the 6-position, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-6-methylpyridine-3-carbonitrile with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-6-methylpyridine-3-carboxamide
- 2-(Cyclopropylamino)-6-methylpyridine-3-methanol
- 2-(Cyclopropylamino)-6-methylpyridine-3-thiol
Uniqueness
2-(Cyclopropylamino)-6-methylpyridine-3-carbonitrile is unique due to the presence of the cyano group, which imparts specific electronic properties and reactivity
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(cyclopropylamino)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-7-2-3-8(6-11)10(12-7)13-9-4-5-9/h2-3,9H,4-5H2,1H3,(H,12,13) |
InChI Key |
AJJBVKLYQJZMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12227921.png)
![6-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12227924.png)
![3-Cyclopentyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B12227925.png)
![1-Methyl-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B12227929.png)
![5-(1-methyl-1H-pyrazol-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12227931.png)
![4-(2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12227936.png)


![1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12227951.png)
![3-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12227965.png)

![6-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B12227967.png)
![4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12227969.png)
![5-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12227979.png)
